molecular formula C15H12N2O B094427 N-Phenyl-1H-indole-2-carboxamide CAS No. 17954-05-1

N-Phenyl-1H-indole-2-carboxamide

Cat. No.: B094427
CAS No.: 17954-05-1
M. Wt: 236.27 g/mol
InChI Key: ARBMSJKZZZWLOE-UHFFFAOYSA-N
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Description

N-Phenyl-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor, which could be useful in treating ischemic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with aniline in the presence of a coupling agent. Commonly used coupling agents include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction is usually carried out in a solvent such as dichloromethane or N,N-dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Phenyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-1H-indole-2-carboxamide involves the inhibition of brain-type glycogen phosphorylase (PYGB). This enzyme plays a crucial role in glycogen metabolism. By inhibiting PYGB, the compound can reduce the breakdown of glycogen into glucose, thereby affecting cellular energy metabolism. This mechanism is particularly relevant in the context of ischemic brain injury, where the compound helps to regulate glucose metabolism, control cell apoptosis, and improve cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-1H-indole-2-carboxamide is unique due to its specific inhibitory action on brain-type glycogen phosphorylase, which makes it a promising candidate for treating ischemic brain injury. Its ability to cross the blood-brain barrier and its effects on cellular energy metabolism further distinguish it from other similar compounds .

Properties

CAS No.

17954-05-1

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H12N2O/c18-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-14/h1-10,17H,(H,16,18)

InChI Key

ARBMSJKZZZWLOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2

Synonyms

N-Phenyl-1H-indole-2-carboxamide

Origin of Product

United States

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